3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol

Catalog No.
S12268921
CAS No.
M.F
C16H18N2O2S2
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol

Product Name

3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione

Molecular Formula

C16H18N2O2S2

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C16H18N2O2S2/c1-12-6-8-13(9-7-12)22(19,20)18-11-3-5-15(18)14-4-2-10-17-16(14)21/h2,4,6-10,15H,3,5,11H2,1H3,(H,17,21)

InChI Key

NSTTVPJIZMUMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CNC3=S

3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol is a complex organic compound that combines a pyridine ring with a thiol group and a tosyl-pyrrolidine moiety. The structure features a pyridine ring substituted at the 2-position with a thiol group (-SH) and at the 3-position with a 1-tosylpyrrolidine group. This compound is notable for its potential applications in medicinal chemistry and materials science due to the reactivity of both the thiol and the pyridine functionalities.

Typical of thiols and pyridines:

  • Thiol Reactions: The thiol group can undergo oxidation to form disulfides or can react with alkyl halides to form thioethers.
  • Pyridine Reactions: The nitrogen atom in the pyridine ring can act as a nucleophile in electrophilic aromatic substitutions or can be involved in coordination chemistry, forming complexes with metals.
  • Tosyl Group Reactions: The tosyl group can facilitate nucleophilic substitutions, making the compound a useful intermediate in organic synthesis.

The synthesis of 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol can be achieved through several methods:

  • Starting from Pyridine Derivatives:
    • The reaction of 2-chloropyridine with a thiourea derivative can yield the thiol product through nucleophilic substitution.
  • Using Tosylation:
    • A tosylation reaction involving pyrrolidine followed by substitution with a thiol can introduce the tosyl group effectively.
  • One-Pot Synthesis:
    • A one-pot synthesis method involving multiple reagents (e.g., pyridine, tosyl chloride, and thiols) under controlled conditions may provide an efficient route to this compound.

3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting enzyme inhibition or antimicrobial activity.
  • Materials Science: In the development of functional materials that utilize the unique properties of thiols and pyridines for applications such as sensors or catalysts.

Interaction studies involving similar compounds have shown that:

  • Thiols can interact with metal ions, forming stable complexes that may enhance catalytic activity.
  • Pyridine derivatives often participate in hydrogen bonding and coordination, affecting their solubility and reactivity in biological systems.

While specific interaction studies on 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol are scarce, its structural components suggest similar interaction profiles.

Several compounds share structural similarities with 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol, including:

Compound NameStructure FeaturesUnique Properties
2-MercaptopyridinePyridine ring with a thiol groupKnown for its chelating ability and antioxidant properties .
N-TosylpyrrolidinePyrrolidine ring with a tosyl groupUsed as an intermediate in various organic syntheses .
4-ThiophenolAromatic ring with a thiol groupExhibits strong aromatic character; used in dyes .

The uniqueness of 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol lies in its combination of a tosylated pyrrolidine structure with both pyridine and thiol functionalities, providing diverse reactivity not found in simpler analogs.

The study of pyridine-2-thiol derivatives emerged prominently in the early 21st century, driven by their diverse reactivity and biological relevance. 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol, while not extensively documented in early literature, gained traction following advances in sulfonamide and heterocyclic chemistry. The tosyl group (p-toluenesulfonyl) introduced in its structure enhances its utility as a synthetic intermediate, particularly in nucleophilic substitution reactions. Recent interest has focused on its potential as a scaffold for drug discovery, leveraging the pharmacological activity of pyrrolidine-containing compounds.

Overview of Pyridine-2-thiol Derivatives in Modern Chemical Research

Pyridine-2-thiol derivatives exhibit broad applicability across scientific disciplines. For instance, pyridine-2-thiol itself has demonstrated corrosion inhibition properties for brass in acidic environments, attributed to its adsorption on metal surfaces via sulfur and nitrogen atoms. Structural modifications, such as the incorporation of sulfonyl groups (e.g., 5-(pyrrolidine-1-sulfonyl)pyridine-2-thiol), further modulate electronic properties and biological interactions. These derivatives serve as precursors for metal-organic frameworks and enzyme inhibitors, underscoring their versatility.

Structural Motifs: Integration of Pyrrolidine, Tosyl, and Pyridine-2-thiol Frameworks

The compound’s structure combines three key motifs:

  • Pyrrolidine: A saturated five-membered ring with nitrogen, contributing conformational rigidity and hydrogen-bonding capabilities.
  • Tosyl Group: Enhances solubility and serves as a leaving group in substitution reactions.
  • Pyridine-2-thiol: Provides a planar aromatic system with thiol-mediated redox activity.

Comparative analysis of related compounds highlights the impact of structural variations:

Compound NameKey Structural FeaturesFunctional Implications
3-(1-Methylpyrrolidin-2-yl)pyridine-2(1H)-thioneMethylpyrrolidine + pyridine-thioneLimited sulfonyl reactivity
5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiolPyrrolidine-sulfonyl + pyridine-thiolEnhanced electrophilic character

The integration of these motifs in 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol enables unique electronic and steric properties, making it a candidate for catalytic and therapeutic applications.

Scope and Aims of Academic Inquiry

Current research objectives include:

  • Synthetic Optimization: Developing efficient pathways for large-scale production.
  • Structure-Activity Relationships (SAR): Correlating substituent effects with biological or catalytic performance.
  • Mechanistic Studies: Elucidating interaction mechanisms with biological targets or materials.

These aims align with broader efforts to exploit heterocyclic compounds in addressing challenges in drug development and industrial chemistry.

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol reveals several strategic disconnection points that guide synthetic planning [5]. The target molecule can be deconstructed through three primary disconnection strategies: (1) disconnection at the carbon-sulfur bond to separate the pyridine core from the thiol functionality, (2) disconnection at the carbon-nitrogen bond linking the pyrrolidine ring to the pyridine nucleus, and (3) disconnection of the tosyl protecting group from the pyrrolidine nitrogen .

The first disconnection approach involves the formation of the pyridine-2-thiol framework through nucleophilic substitution reactions using thioacetic acid derivatives or thiourea-mediated transformations [3] [18]. This strategy capitalizes on the electrophilic nature of halogenated pyridine precursors, particularly 2-chloropyridine derivatives, which undergo facile nucleophilic aromatic substitution with sulfur nucleophiles [19].

The second strategic disconnection focuses on the construction of the pyrrolidine-pyridine linkage through carbon-carbon bond formation [4]. This approach utilizes transition metal-catalyzed cross-coupling reactions or radical-mediated cyclization processes to establish the critical carbon framework connecting the two heterocyclic systems [11] [21].

The third disconnection strategy involves the selective introduction of the tosyl protecting group onto the pyrrolidine nitrogen atom [9] [10]. This approach recognizes the importance of the tosyl group in controlling regioselectivity and facilitating subsequent synthetic transformations through its electron-withdrawing properties [8].

Synthetic Routes: Literature Survey and Comparative Evaluation

Classical Synthetic Strategies for Pyridine-2-thiol Derivatives

Classical synthetic approaches to pyridine-2-thiol derivatives have relied primarily on nucleophilic aromatic substitution reactions [19]. The most established method involves heating 2-chloropyridine with calcium hydrogen sulfide at elevated temperatures, originally developed in 1931 [19]. This transformation proceeds through a direct nucleophilic displacement mechanism, where the electron-deficient pyridine ring facilitates the substitution of chloride by sulfur nucleophiles.

Alternative classical strategies employ thiourea as a sulfur source in reactions with 2-chloropyridine under basic conditions [19]. This methodology offers improved yields compared to calcium hydrogen sulfide approaches and operates under milder reaction conditions. The reaction typically requires ethanol as solvent and aqueous ammonia to maintain appropriate basicity for the nucleophilic substitution process [19].

A comprehensive comparative analysis of classical synthetic methods reveals significant variations in reaction yields and reaction conditions:

Synthetic MethodStarting MaterialSulfur SourceReaction ConditionsYield Range
Calcium Hydrogen Sulfide Method2-ChloropyridineCa(SH)₂250-300°C, 4-6 h45-55%
Thiourea-Mediated Synthesis2-ChloropyridineThioureaEtOH/NH₃, reflux, 8-12 h65-75%
Thiobenzoic Acid Approach3-IodopyridinesThiobenzoic acidTwo-step procedure85-95%

The thiobenzoic acid methodology represents a significant advancement in classical synthetic strategies, offering substantially improved yields through a two-step procedure involving initial thioester formation followed by hydrolytic deprotection [18].

Tosylation and Pyrrolidinylation: Mechanistic Considerations

The tosylation process for pyrrolidine derivatives involves a nucleophilic substitution mechanism where pyrrolidine acts as a nucleophile toward tosyl chloride [8] [10]. Pyridine serves dual roles in this transformation, functioning both as a nucleophilic catalyst and as a base for hydrogen chloride neutralization [8] [10]. The mechanism proceeds through initial formation of a tosylpyridinium intermediate, which exhibits enhanced electrophilicity compared to tosyl chloride alone [8].

The pyrrolidine nitrogen atom attacks the electrophilic sulfur center of the tosylpyridinium complex, resulting in displacement of pyridine and formation of the nitrogen-tosyl bond [10]. This mechanistic pathway explains the superior reactivity observed in pyridine-mediated tosylation reactions compared to alternative base systems [8].

Mechanistic studies have revealed that tosylation reactions exhibit strong temperature dependence, with optimal conditions typically requiring temperatures between 0°C and room temperature [9]. Higher temperatures can lead to competitive elimination reactions and reduced selectivity [9]. The reaction kinetics follow second-order behavior, with rate constants directly proportional to both tosyl chloride and pyrrolidine concentrations [10].

Density functional theory calculations have provided insights into the thermodynamic stability of tosylated pyrrolidine intermediates [9]. The computational studies demonstrate that tosylated pyrrolidine-2,5-dione derivatives exhibit thermodynamic instability and may undergo spontaneous elimination of toluenesulfonic acid to form alternative ring systems [9].

One-Pot and Multistep Synthesis: Efficiency and Yield Optimization

One-pot synthetic methodologies for pyridine-thiol derivatives have demonstrated significant advantages in terms of reaction efficiency and waste reduction [16] [26]. These approaches typically involve the sequential formation of multiple bonds without isolation of intermediate products, thereby minimizing purification steps and reducing overall synthetic complexity [25] [27].

A particularly effective one-pot protocol involves the condensation of aldehydes, thiols, and malononitrile in the presence of nanocrystalline magnesium oxide [16]. This methodology produces highly substituted pyridine derivatives with thiol functionalities in moderate to high yields under relatively mild conditions [16]. The reaction mechanism involves initial Knoevenagel condensation followed by Michael addition and subsequent cyclization to form the pyridine ring system [16].

Multistep synthesis approaches offer enhanced control over stereochemical outcomes and functional group compatibility [28] [31]. The asymmetric synthesis of tosylpyrrolidine derivatives through iodocyclization protocols exemplifies the benefits of multistep methodologies [28]. This approach achieves excellent diastereoselectivity (>95:5) for trans-2,5-disubstituted pyrrolidines through careful optimization of reaction conditions [28].

Synthesis ApproachNumber of StepsOverall YieldReaction TimeKey Advantages
One-Pot Condensation170-85%18-24 hMinimal workup, reduced waste
Two-Step Tosylation285-94%12-16 hHigh selectivity, mild conditions
Multistep Iodocyclization4-660-75%48-72 hExcellent stereochemical control
Continuous Flow Synthesis2-380-90%4-8 hHigh space-time yield, scalability

Continuous flow synthesis methodologies represent an emerging approach for efficient production of pyrrolidine-containing compounds [30]. These systems achieve space-time yields of 68 mg L⁻¹ h⁻¹ with excellent enantiomeric excess (99% ee) through careful optimization of residence times and reaction conditions [30].

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles have been increasingly integrated into the synthesis of pyridine-thiol derivatives to minimize environmental impact and enhance sustainability [25] [37]. Ionic liquids have emerged as particularly promising alternatives to conventional organic solvents, offering advantages including negligible vapor pressure, thermal stability, and recyclability [37].

The implementation of ionic liquids in pyridine synthesis has demonstrated improved reaction yields, enhanced selectivity, and reduced energy consumption [37]. These solvents enable one-pot multicomponent reactions while facilitating catalyst recovery and reuse [37]. The adjustable properties of ionic liquids through structural modification allow for fine-tuning of reaction conditions to optimize specific transformations [37].

Biocatalytic approaches represent another significant advancement in sustainable synthesis methodologies [25]. Whole-cell biocatalysis for pyridine derivatives offers advantages including mild reaction conditions, high selectivity, and reduced use of toxic reagents [25]. These biotechnological approaches have achieved titers exceeding 12 g L⁻¹ with space-time yields of 0.8 g L⁻¹ h⁻¹ [25].

Mechanochemical synthesis through ball-milling has demonstrated effectiveness for the preparation of pyridine-containing compounds without requiring organic solvents [27]. This methodology achieves high yields (73-99%) while drastically reducing reaction times and eliminating solvent waste [27]. In situ Raman spectroscopy enables real-time monitoring of reaction progress in transparent milling jars [27].

The recyclability of catalytic systems represents a crucial aspect of sustainable synthesis design [26]. Magnetic copper ferrite nanoparticles supported on metal-organic frameworks demonstrate excellent recyclability with maintained catalytic activity over multiple reaction cycles [26]. These systems combine high efficiency with easy recovery from reaction mixtures [26].

Computational Chemistry in Synthetic Planning

Density Functional Theory (DFT) Applications

Density functional theory calculations have provided fundamental insights into the synthetic chemistry of pyridine-thiol derivatives [9] [11] [14]. These computational studies enable prediction of reaction outcomes, optimization of reaction conditions, and elucidation of mechanistic pathways that may be difficult to determine experimentally [17] [20].

DFT calculations using the B3LYP functional have been employed to investigate the thermodynamic stability of tosylated pyrrolidine intermediates [9]. These studies revealed that certain tosylated pyrrolidine-2,5-dione derivatives are thermodynamically unstable and undergo spontaneous elimination reactions to form more stable maleimide structures [9]. The computational results successfully explained experimental observations regarding the difficulty of isolating specific tosylated pyrrolidine derivatives [9].

The application of DFT methodology to Lewis acid-mediated synthesis of acyltetramic acids has demonstrated the utility of computational approaches for understanding reaction mechanisms [14]. These calculations identified crucial steps with high activation barriers and rationalized experimental observations regarding harsh reaction conditions and stereochemical isomerization [14]. The computational models provided appropriate theoretical frameworks for further mechanistic investigations [14].

DFT studies of dipolar cycloaddition reactions have revealed intimate relationships between reaction asynchronicity and transition state energies [11]. These calculations uncovered the balance between different factors controlling unusual selectivities observed in pyrrolidine synthesis [11]. The computational insights enable prediction of selectivity patterns for new substrate combinations [11].

Reaction Pathway Modeling and Transition State Analysis

Transition state analysis through computational methods has provided detailed mechanistic understanding of pyridine functionalization reactions [20] [21]. These studies enable identification of rate-determining steps and prediction of regioselectivity patterns based on electronic and steric factors [20] [23].

Computational investigations of phosphonation reactions have revealed the thermodynamic and kinetic factors controlling regioselectivity [20]. DFT calculations predict strong thermodynamic preferences for C4-substitution in activated pyridine systems, while kinetic preferences vary depending on electronic properties of substituents [20]. The computational models successfully rationalize experimental observations regarding the thermodynamic control of these transformations [20].

Radical pathway modeling has provided insights into the mechanisms of C3-selective chalcogenation reactions [21]. DFT calculations indicate that thiolation and selenylation proceed through radical addition-elimination pathways, while fluorination follows a two-electron electrophilic substitution mechanism [21]. These computational studies guide the development of selective functionalization strategies [21].

The modeling of pyridine-boryl radical chemistry has revealed energetic preferences for radical-radical cross-coupling pathways over conventional Minisci-type additions [17]. Computational analysis demonstrates that 1,4-oxygen migration steps lead to zwitterionic intermediates whose cyclization generates complex heterocyclic scaffolds [17]. These theoretical insights enable the design of novel synthetic transformations [17].

Computational MethodSystem StudiedKey FindingsPredictive Accuracy
DFT (B3LYP)Tosylated pyrrolidinesThermodynamic instability>90% agreement
DFT (M06-2X)Phosphonation selectivityThermodynamic control85-95% correlation
DFT (ωB97X-D)Radical pathwaysMechanism differentiation>95% reliability
DFT (PBE0)Transition statesActivation barriers±3 kcal/mol accuracy

Stereochemical and Regiochemical Control in Synthesis

Stereochemical control in the synthesis of pyrrolidine derivatives relies on careful selection of chiral auxiliaries and asymmetric catalytic systems [13] [28] [31]. The iodocyclization methodology for homoallylic sulfonamides achieves excellent diastereoselectivity (>95:5) for trans-2,5-disubstituted pyrrolidines through stereoelectronic control of the cyclization process [28].

Enantioselective synthesis approaches utilize chiral sulfinimine-derived precursors to establish absolute stereochemistry [28]. The asymmetric synthesis protocol begins with enantiopure sulfinimines and proceeds through stereoselective addition reactions to generate homoallylic sulfonamides with defined stereochemistry [28]. Subsequent iodocyclization maintains the stereochemical integrity while forming the pyrrolidine ring system [28].

Regiochemical control in pyridine functionalization reactions depends on electronic activation strategies and careful selection of reaction conditions [21] [23] [24]. The use of electron-deficient N-2,4-dinitrophenyl Zincke imine intermediates enables selective C3-functionalization under mild conditions [21]. This strategy demonstrates excellent regioselectivity for meta-substitution while tolerating diverse functional groups [21].

Computational modeling has provided mechanistic insights into the factors controlling regioselectivity in nucleophilic substitution reactions [24]. The formation of cation-π interactions between aromatic rings and pyridinium intermediates can stabilize transition states and influence regioselectivity patterns [24]. These theoretical insights enable prediction of selectivity outcomes for new substrate combinations [24].

The contractive synthesis of cyclobutanes from pyrrolidines demonstrates exceptional stereocontrol through memory of chirality effects [13]. Optically pure pyrrolidine precursors undergo ring contraction with complete retention of stereochemical information, achieving diastereomeric ratios >20:1 and enantiomeric excesses >97% [13]. This methodology illustrates the potential for highly stereoselective transformations of pyrrolidine derivatives [13].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

334.08097017 g/mol

Monoisotopic Mass

334.08097017 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

Explore Compound Types